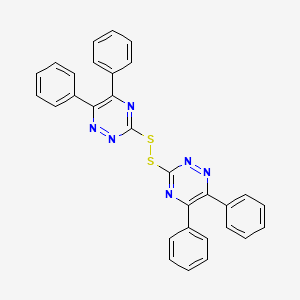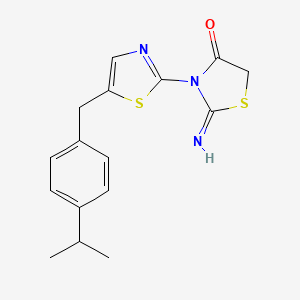
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane is an organic compound characterized by the presence of two 5,6-diphenyl-1,2,4-triazin-3-yl groups connected by a disulfane (S-S) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane typically involves the reaction of 5,6-diphenyl-1,2,4-triazine derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of thiol or disulfide precursors in the presence of oxidizing agents to form the disulfane bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The triazine rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane involves its interaction with molecular targets through the triazine rings and the disulfane bond. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in oxidative and reductive processes, impacting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p’-disulfonic acid
- 1,2,4,5-Tetrazine, 3,6-diphenyl-
Uniqueness
1,2-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)disulfane is unique due to its disulfane bond, which imparts distinct redox properties and potential for forming coordination complexes. This sets it apart from other similar compounds that may lack the disulfane linkage .
Propriétés
Formule moléculaire |
C30H20N6S2 |
|---|---|
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
3-[(5,6-diphenyl-1,2,4-triazin-3-yl)disulfanyl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C30H20N6S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)33-35-29(31-25)37-38-30-32-26(22-15-7-2-8-16-22)28(34-36-30)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
MEPFQMYRQUTXMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131142.png)



![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131163.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B12131176.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12131180.png)
![3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12131187.png)

![(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)
![6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12131199.png)
![N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide](/img/structure/B12131204.png)
